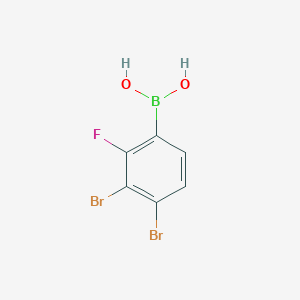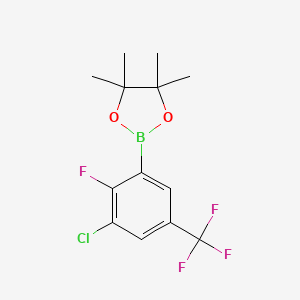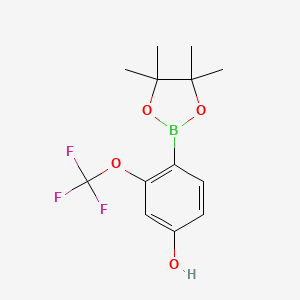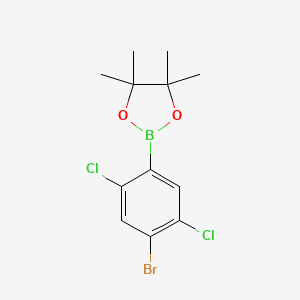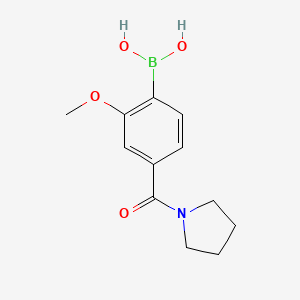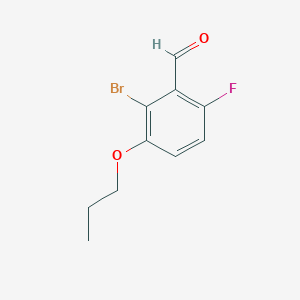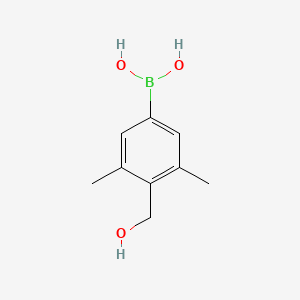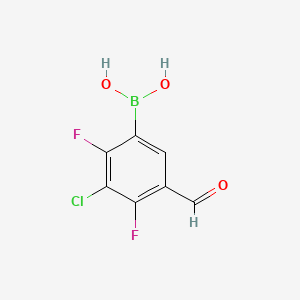
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups. The combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane.
Oxidative Dehydroborylation: This method employs a sacrificial aldehyde to revert back to the mono-borylated alkene.
Suzuki-Miyaura Coupling: This widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction uses organoboron reagents under mild and functional group-tolerant conditions.
Análisis De Reacciones Químicas
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and organoboron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group forms reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
(3-Chloro-2,4-difluoro-5-formylphenyl)boronic acid can be compared with other boronic acid derivatives such as:
3-Formylphenylboronic acid: Similar in structure but lacks the chlorine and fluorine substituents.
4-Formylphenylboronic acid: Another structural isomer with different substitution patterns.
2,5-Difluoro-4-formylphenylboronic acid: Contains similar substituents but with different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acid derivatives .
Propiedades
IUPAC Name |
(3-chloro-2,4-difluoro-5-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BClF2O3/c9-5-6(10)3(2-12)1-4(7(5)11)8(13)14/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWJHJAYSBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)Cl)F)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BClF2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

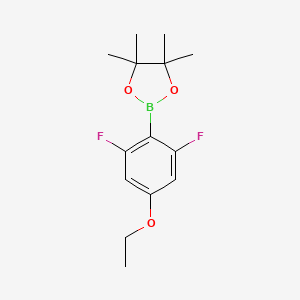
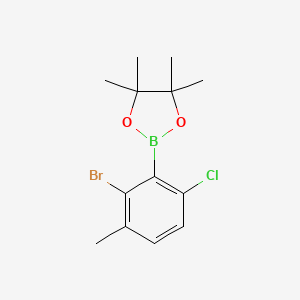
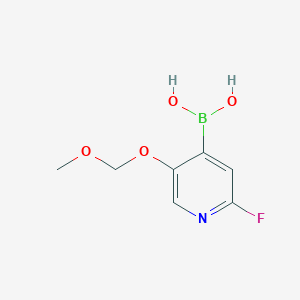
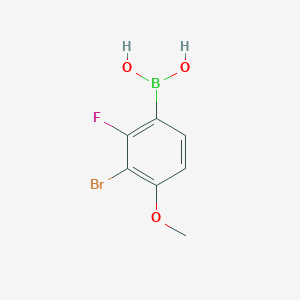
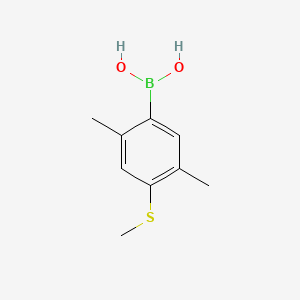
![2-[1-(4-Chlorophenyl)ethyl]-1,4-difluorobenzene](/img/structure/B8202232.png)
